Dopaminergic SAR: Structural vs 2-Aminoindanes
The 1-phenyl-2-aminoindane scaffold of 1-Phenyl-2,3-dihydro-1H-inden-1-amine is a foundational structural class in dopamine receptor ligand development, distinct from 2-aminoindane or 2-aminotetralin frameworks. The 'folded' conformation enforced by the indane ring system, when combined with a 1-phenyl group, is critical for achieving nanomolar affinity at D1 and D2 receptors in more advanced analogs [1][2]. This scaffold provides a distinct starting point for SAR studies compared to simpler, unconstrained 1-aminoindane, which produces only a small anorectic effect and depressed motor activity in vivo [3].
| Evidence Dimension | Conformational Rigidity and Receptor Affinity (Class-Level) |
|---|---|
| Target Compound Data | Trans-1-phenyl-2-aminoindane scaffold (base compound class) yields nanomolar affinity at D1 and D2 receptors in hydroxylated derivatives |
| Comparator Or Baseline | 1-Aminoindane (unsubstituted) produces small anorectic effect and depressed motor activity in rats; 2-Aminotetralin had no effect |
| Quantified Difference | Qualitative shift in functional outcome and receptor affinity class from micromolar to nanomolar range |
| Conditions | In vitro receptor binding assays (D1/D2) and in vivo rat behavioral models |
Why This Matters
This differentiation is crucial for researchers synthesizing novel dopamine receptor ligands, as it identifies the correct rigid scaffold required for high-affinity binding and potential central nervous system activity.
- [1] Claudi, F., Cingolani, G. M., Di Stefano, A., Giorgioni, G., Amenta, F., Barili, P., ... & Giuliani, D. (1996). Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands. Journal of Medicinal Chemistry, 39(21), 4238-4246. View Source
- [2] Di Stefano, A., Sozio, P., Cacciatore, I., Cocco, A., Giorgioni, G., Costa, B., ... & Pinnen, F. (2005). Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. Journal of Medicinal Chemistry, 48(7), 2646-2654. View Source
- [3] Arnt, J., Christensen, A. V., & Hyttel, J. (1984). Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 326(4), 313-320. View Source
